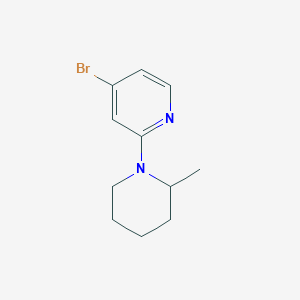
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is an organic compound with the molecular formula C23H23Cl and a molecular weight of 334.88 g/mol . This compound is characterized by the presence of three phenyl groups, one of which is substituted with a tert-butyl group and another with a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanes.
Scientific Research Applications
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane involves its interaction with specific molecular targets. The tert-butyl and chlorine substituents influence the compound’s reactivity and binding affinity to various receptors and enzymes. The pathways involved include:
Binding to Receptors: The compound can bind to specific receptors, altering their activity and leading to downstream effects.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane
- (4-tert-Butylphenyl)(4-bromophenyl)phenylmethane
- (4-tert-Butylphenyl)(4-iodophenyl)phenylmethane
Uniqueness
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs with different halogen substituents. The chlorine atom affects the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C23H23Cl |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-chlorophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C23H23Cl/c1-23(2,3)20-13-9-18(10-14-20)22(17-7-5-4-6-8-17)19-11-15-21(24)16-12-19/h4-16,22H,1-3H3 |
InChI Key |
CLLXUTNBKFTKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


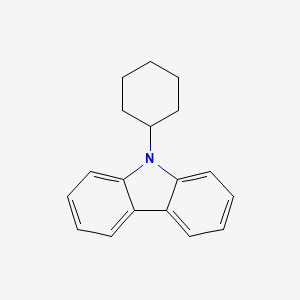
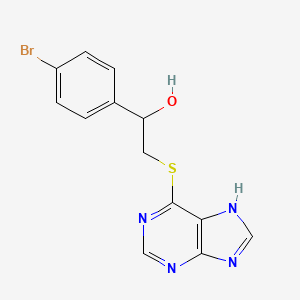
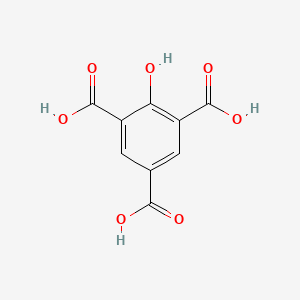
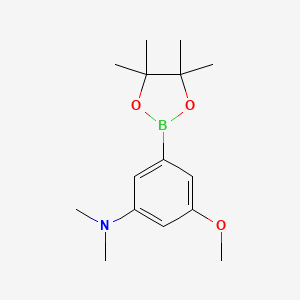
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)
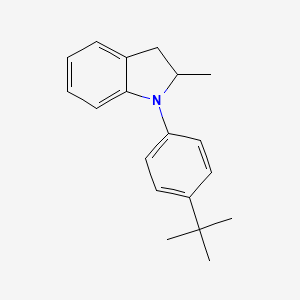
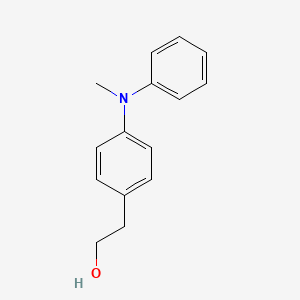


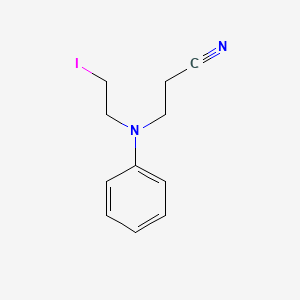
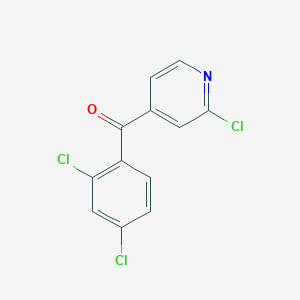
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
